N-hydroxysuccinimide trifluoroacetate
Description
Properties
Molecular Formula |
C6H6F3NO5 |
|---|---|
Molecular Weight |
229.11 g/mol |
IUPAC Name |
1-hydroxypyrrolidine-2,5-dione;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C4H5NO3.C2HF3O2/c6-3-1-2-4(7)5(3)8;3-2(4,5)1(6)7/h8H,1-2H2;(H,6,7) |
InChI Key |
BAZMLBSPTUGCFA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)O.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Historical Development of N Hydroxysuccinimide Activation Strategies in Organic Synthesis
The journey to the development of reagents like N-hydroxysuccinimide trifluoroacetate (B77799) is rooted in the broader history of activating carboxylic acids for organic synthesis, particularly in the realm of peptide chemistry. The formation of amide and ester bonds from carboxylic acids is a fundamental transformation, but one that requires the activation of the carboxyl group to facilitate reaction with nucleophiles like amines and alcohols. amerigoscientific.com
In the mid-20th century, a variety of methods for carboxylic acid activation were explored, including the use of acid halides, acyl azides, and anhydrides. amerigoscientific.com A significant breakthrough came in 1955 with the use of 4-nitrophenol (B140041) esters in the synthesis of the neuropeptide oxytocin. amerigoscientific.com This success spurred further investigation into other "activated esters."
A pivotal moment in this field was the introduction of N-hydroxysuccinimide (NHS) esters in 1963 by Anderson and his colleagues. amerigoscientific.com These esters proved to be highly advantageous due to their ability to form water-soluble byproducts under neutral reaction conditions, simplifying purification processes. amerigoscientific.com NHS esters are shelf-stable, yet sufficiently reactive to undergo efficient amide bond formation under mild conditions, which is crucial for the synthesis of complex and sensitive molecules. amerigoscientific.comnih.gov This combination of stability and reactivity has led to N-hydroxysuccinimide esters becoming one of the most widely utilized classes of activated esters in organic synthesis. amerigoscientific.com The favorable reactivity, relative stability towards hydrolysis, good crystallizability, and low toxicity have cemented their importance. chemicalbook.com
The general utility of N-hydroxysuccinimide esters is demonstrated in their widespread application in peptide synthesis, bioconjugation, surface functionalization, and polymer science. amerigoscientific.comresearchgate.net The development of various methods to prepare NHS esters, including the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC), has further expanded their accessibility and utility. chemicalbook.comresearchgate.net
Significance of Trifluoroacetylation in Modern Chemical Transformations
Trifluoroacetylation, the process of introducing a trifluoroacetyl group (CF3CO-), is a key transformation in modern organic synthesis with wide-ranging implications. epa.gov The trifluoroacetyl group imparts unique properties to molecules due to the high electronegativity of the fluorine atoms. Trifluoroacetic acid (TFA), the parent acid of this group, is a strong, water-miscible acid with a low boiling point, making it a versatile reagent and solvent in its own right. researchgate.neteurekaselect.comtulane.edu
One of the primary roles of trifluoroacetylation is in the protection of functional groups, particularly amines, alcohols, and thiols. epa.gov The trifluoroacetyl group is a robust protecting group that is stable under a variety of reaction conditions but can be removed when necessary.
Beyond its use as a protecting group, trifluoroacetylation is a crucial strategy for the synthesis of trifluoromethylated compounds. epa.gov The incorporation of a trifluoromethyl (CF3) group can significantly alter the physical, chemical, and biological properties of a molecule, often enhancing its metabolic stability, lipophilicity, and binding affinity to biological targets. This has made trifluoroacetylation a valuable tool in the development of pharmaceuticals and agrochemicals. epa.gov The application of trifluoroacetylation has been instrumental in the synthesis of various trifluoromethyl-containing heterocycles, such as pyrazoles, isoxazoles, and pyrimidines. epa.gov
The development of various reagents for trifluoroacetylation has been a focus of research, each with its own characteristics and applications. epa.gov Trifluoroacetic anhydride (B1165640) is a common reagent, though its high volatility and corrosiveness can be challenging to handle on an industrial scale. google.com This has driven the development of alternative, more manageable trifluoroacetylating agents.
N Hydroxysuccinimide Trifluoroacetate As a Specialized Reagent: Research Overview
Methodologies for the Chemical Synthesis of this compound
The synthesis of this compound can be accomplished through several pathways, primarily categorized as direct synthetic routes.
Direct Synthetic Routes
Direct routes involve the esterification of N-hydroxysuccinimide (NHS) with a trifluoroacetic acid derivative. These methods are favored for their efficiency and atom economy.
One of the most common methods is the reaction between N-hydroxysuccinimide (NHS) and trifluoroacetic anhydride (TFAA) . google.comsci-hub.se This reaction is typically performed in an organic solvent, often in the presence of a base like pyridine to neutralize the trifluoroacetic acid byproduct. sci-hub.se The in situ generation of TFA-NHS from a 1:1 mixture of TFAA and NHS is an effective way to convert carboxylic acids to their corresponding succinimidyl esters. sci-hub.se
An alternative direct route avoids the highly reactive and volatile TFAA by using trifluoroacetic acid (TFA) directly with NHS. google.com This process requires an activating agent to facilitate the esterification. A notable example involves the use of bis(trichloromethyl) carbonate in the presence of a base such as triethylamine. google.com This method proceeds under mild conditions, often at or near room temperature, making it a viable option for industrial-scale production. google.com
| Route | Reactants | Key Reagents/Conditions | Advantages | Reference |
|---|---|---|---|---|
| Anhydride Route | N-hydroxysuccinimide, Trifluoroacetic anhydride | Pyridine, Dichloromethane (B109758) (CH₂Cl₂), 0 °C to room temperature | High reactivity, efficient for in situ applications | sci-hub.se |
| Acid Activation Route | N-hydroxysuccinimide, Trifluoroacetic acid | Bis(trichloromethyl) carbonate, Triethylamine, Room temperature | Avoids volatile and corrosive TFAA, mild conditions | google.com |
Multi-Step Approaches from Precursors
While direct routes are more common for TFA-NHS itself, multi-step approaches are fundamental in the broader synthesis of various N-hydroxysuccinimide esters. researchgate.net These methods typically involve the activation of a carboxylic acid, which is then reacted with NHS.
The general principle involves a two-step process:
Activation of the Carboxylic Acid: A carboxylic acid is treated with a coupling agent to form a highly reactive intermediate. Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC). researchgate.netresearchgate.net
Reaction with NHS: The activated intermediate readily reacts with N-hydroxysuccinimide to form the desired NHS ester, releasing a byproduct (e.g., dicyclohexylurea in the case of DCC). researchgate.net
Other reagents can also be used to activate the carboxylic acid, such as triphosgene (B27547) or a combination of triphenylphosphine (B44618) and iodine. researchgate.netorganic-chemistry.org Although these methods are generally applied to a wide range of carboxylic acids, they represent a valid synthetic strategy that could be applied to trifluoroacetic acid.
Advanced Purification Protocols for High-Purity this compound
Achieving high purity is essential for the utility of TFA-NHS as a reagent. Purification protocols focus on removing unreacted starting materials, activating agents, and byproducts.
A standard purification procedure involves an aqueous workup . sci-hub.se After the reaction is complete, the mixture is typically diluted with an organic solvent and washed sequentially with an acidic solution (e.g., 1 M HCl) to remove basic impurities like pyridine or triethylamine, and a basic solution (e.g., saturated aqueous NaHCO₃) to remove acidic impurities like residual trifluoroacetic acid. sci-hub.se
Precipitation and filtration are effective for removing solid byproducts. For instance, if DCC is used as a coupling agent, the resulting dicyclohexylurea is largely insoluble in many organic solvents and can be removed by filtration. researchgate.net Similarly, unreacted succinimide, a potential byproduct, is sparingly soluble in many organic solvents and can be easily removed. lookchem.com
For achieving the highest purity, recrystallization from an appropriate solvent system is a standard method. If impurities remain, column chromatography on silica (B1680970) gel can be employed for further purification. google.com The removal of residual TFA from synthesized products can also be achieved by precipitation with a non-polar solvent like ether, followed by repeated washing and decanting. peptide.com
| Protocol | Purpose | Description | Reference |
|---|---|---|---|
| Aqueous Workup | Removal of acidic and basic impurities | Washing the organic reaction mixture with dilute acid (e.g., HCl) and base (e.g., NaHCO₃) solutions. | sci-hub.se |
| Filtration | Removal of insoluble byproducts | Separating solid byproducts like dicyclohexylurea or succinimide from the soluble product. | researchgate.netlookchem.com |
| Recrystallization | High-purity final product | Dissolving the crude product in a minimal amount of hot solvent and allowing it to cool, forming pure crystals. | google.com |
| Silica Gel Chromatography | Removal of polar impurities | Passing a solution of the compound through a silica gel column to separate components based on polarity. | google.com |
Analytical Validation Techniques for this compound Purity and Structure
A suite of analytical techniques is employed to confirm the chemical structure of TFA-NHS and to assess its purity. These methods are divided into spectroscopic and chromatographic techniques.
Spectroscopic Characterization Techniques in Quality Control
Spectroscopic methods provide detailed information about the molecular structure and functional groups present in the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR is used to confirm the presence of the succinimide ring protons, which typically appear as a singlet in the spectrum. chemicalbook.comspectrabase.comresearchgate.net ¹⁹F NMR would show a characteristic singlet for the trifluoromethyl (CF₃) group. ¹³C NMR provides information on the carbon framework, including the carbonyl carbons of both the succinimide and the trifluoroacetate moieties. lookchem.com
Infrared (IR) Spectroscopy : FTIR spectroscopy is used to identify key functional groups. Characteristic absorption peaks for NHS esters include strong carbonyl (C=O) stretching bands around 1700 cm⁻¹. researchgate.net Specifically for TFA-NHS, one would expect to see strong C=O stretching from the ester and imide groups, as well as characteristic bands for the C-F bonds of the trifluoroacetate group (typically in the 1250–1100 cm⁻¹ region). researchgate.netnih.gov
Mass Spectrometry (MS) : MS is used to confirm the molecular weight of the compound. nih.gov High-resolution mass spectrometry (HRMS) can provide the exact mass, which confirms the elemental composition. nih.govresearchgate.net Fragmentation patterns observed in tandem MS (MS/MS) experiments can further elucidate the structure.
| Technique | Information Obtained | Expected Observations for TFA-NHS | Reference |
|---|---|---|---|
| ¹H NMR | Proton environment | Singlet for the four equivalent succinimide protons (-CH₂CH₂-) | spectrabase.comresearchgate.net |
| ¹⁹F NMR | Fluorine environment | Singlet for the trifluoromethyl (-CF₃) group | blogspot.com |
| FTIR | Functional groups | Strong C=O stretching (ester and imide), C-F stretching | researchgate.netnih.gov |
| Mass Spectrometry | Molecular weight and formula | Molecular ion peak corresponding to C₆H₄F₃NO₄ (Exact Mass: 211.01) | nih.govnih.gov |
Chromatographic Assessment of Reagent Purity
Chromatographic methods are essential for quantifying the purity of TFA-NHS and detecting any impurities, such as the starting materials NHS and TFA.
High-Performance Liquid Chromatography (HPLC) : HPLC is the primary technique for assessing purity. A reversed-phase column is often used, but for highly polar compounds like NHS, Hydrophilic Interaction Liquid Chromatography (HILIC) can provide better retention and separation. d-nb.inforsc.orgresearchgate.net Detection is typically performed using an ultraviolet (UV) detector. d-nb.inforesearchgate.net The purity is determined by comparing the peak area of the main component to the total area of all peaks in the chromatogram. Specific HPLC methods have been developed for the quantification of both NHS and TFA, which are critical for identifying them as potential impurities in the final product. d-nb.infosielc.com
| Technique | Column Type | Mobile Phase (Typical) | Detection | Purpose | Reference |
|---|---|---|---|---|---|
| HPLC | HILIC or Reversed-Phase C18 | Acetonitrile/Water with buffer (e.g., ammonium (B1175870) acetate) | UV (e.g., 220 nm) | Quantify purity and detect impurities like NHS and TFA | d-nb.inforesearchgate.netsielc.com |
Applications of N Hydroxysuccinimide Trifluoroacetate in Synthetic Organic Chemistry
Trifluoroacetylation of Nitrogen-Containing Substrates
N-hydroxysuccinimide trifluoroacetate (B77799) is a highly efficient reagent for the trifluoroacetylation of a wide range of nitrogen-containing compounds. The trifluoroacetyl group can serve as a protective group for amines or can be introduced to modify the electronic properties and reactivity of the substrate.
The reaction of N-hydroxysuccinimide trifluoroacetate with primary and secondary amines is a facile and high-yielding method for the synthesis of trifluoroacetamides. lookchem.com This transformation is typically rapid and can be carried out under mild conditions. The succinimide (B58015) byproduct is easily removed, simplifying the purification of the desired product. lookchem.com The trifluoroacetylation of amines is a key reaction in peptide synthesis and for the derivatization of amino acids. tcichemicals.comnih.gov
A closely related reagent, N-(trifluoroacetyl)succinimide, which can be readily prepared from N-hydroxysuccinimide and trifluoroacetic anhydride (B1165640), has been shown to trifluoroacetylate a variety of amines in excellent yields. lookchem.com
| Amine Substrate | Solvent | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| Aniline | THF | 0.5 | 95 |
| 4-Nitroaniline | Toluene | 1.0 | 96 |
| Benzylamine | THF | 0.5 | 98 |
| Dibenzylamine | Toluene | 1.5 | 94 |
| Piperidine | THF | 0.5 | 97 |
While the primary application of this compound is the acylation of amines, its reactivity can extend to the nitrogen atom of amides and lactams under certain conditions. The N-trifluoroacetylation of an amide or lactam can significantly alter its chemical properties, including its susceptibility to nucleophilic attack and its conformational preferences. However, this transformation is less common and can require more forcing conditions compared to the trifluoroacetylation of amines. The direct N-acylation of lactams often requires specific catalysts. nih.gov Alternative methods for the synthesis of N-trifluoroacetyl amides often utilize reagents such as trifluoroacetic anhydride. researchgate.netnasa.gov
Oxygen-Containing Functional Group Modification
This compound is also an effective reagent for the trifluoroacetylation of hydroxyl groups in alcohols and phenols, as well as for the activation of carboxylic acids.
The trifluoroacetylation of alcohols and phenols provides the corresponding trifluoroacetate esters in high yields. lookchem.com This reaction is valuable for protecting hydroxyl groups or for introducing a trifluoromethyl group to modify the properties of a molecule. The reaction generally proceeds under mild conditions, and the workup is straightforward.
The utility of a related reagent, N-(trifluoroacetyl)succinimide, in the trifluoroacetylation of a range of alcohols and phenols has been demonstrated, with excellent yields reported. lookchem.com
| Alcohol/Phenol Substrate | Solvent | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| 1-Decanol | Toluene | 1.5 | 95 |
| Cyclohexanol | THF | 1.0 | 95 |
| Benzyl alcohol | THF | 1.0 | 99 |
| Phenol | THF | 1.0 | 98 |
| 4-Nitrophenol (B140041) | Toluene | 1.5 | 96 |
| 1-Naphthol | Toluene | 1.5 | 99 |
N-hydroxysuccinimide esters are widely recognized as effective activating agents for carboxylic acids, facilitating their conversion to esters and amides under mild conditions. schem.jpwikipedia.org this compound can be employed for the in situ activation of carboxylic acids. For instance, it has been reported that TFA-NHS can simultaneously protect the amino group and activate the carboxy group of amino acids. tcichemicals.com This dual functionality makes it a valuable tool in peptide synthesis and other bioconjugation applications. The activated N-hydroxysuccinimide ester of a carboxylic acid is a stable intermediate that can be isolated or used directly in subsequent reactions with nucleophiles such as alcohols or amines to form the corresponding esters or amides. The use of N-trifluoroacetyl (TFA)-protected α-amino acid-OSu derivatives as acyl donors in Friedel-Crafts acylation reactions further highlights the utility of this reagent in activating carboxylic acids for the formation of new carbon-carbon bonds. nih.gov
Sulfhydryl and Other Heteroatom Derivatization
The reactivity of N-hydroxysuccinimide esters extends to other nucleophilic heteroatoms, most notably sulfur in the form of sulfhydryl (thiol) groups. While less common than the acylation of amines and alcohols, the reaction of this compound with thiols can provide the corresponding trifluorothioacetates. This derivatization can be useful for the protection of sulfhydryl groups or for modifying the properties of sulfur-containing molecules. The reaction of N-hydroxysuccinimide esters with thiols is a known transformation in bioconjugation chemistry, although specific examples with this compound are not as extensively documented as those with amines.
Thiol-Selective Trifluoroacetylation
The trifluoroacetylation of functional groups is a common strategy in organic synthesis to introduce the trifluoroacetyl moiety, which can alter the chemical and physical properties of a molecule or serve as a protective group. While N-hydroxysuccinimide esters are well-known for their high reactivity towards primary amines, their application in thiol-selective modifications is an area of growing interest. nih.gov
Detailed research on the direct, selective trifluoroacetylation of thiols in the presence of other nucleophilic groups using this compound is an evolving field. However, the principles of chemoselectivity suggest that under controlled conditions, selective S-trifluoroacetylation can be achieved. The relative nucleophilicity of thiols and amines is pH-dependent, and by carefully adjusting the reaction conditions, it is possible to favor the reaction at the sulfur atom.
One strategy to enhance thiol selectivity involves a two-step, one-pot approach where the N-hydroxysuccinimide ester is first converted into a more chemoselective thioester by reaction with a thiol like 2-mercaptoethanesulfonate (MESNa). This in situ generated thioester can then selectively react with an N-terminal cysteine residue on a protein. nih.gov This indirect approach highlights the challenges of direct thiol selectivity with NHS esters and points towards the need for further research to develop direct and efficient protocols for thiol-selective trifluoroacetylation using this compound.
Applications in Heterocyclic Compound Synthesis
Heterocyclic compounds are of immense importance in medicinal chemistry and materials science. This compound can be a valuable tool in the synthesis of these complex structures, often by acting as an activator for carboxylic acids, which then participate in cyclization reactions.
For instance, in the synthesis of oxazoles, N-acyl amino acid esters can undergo cyclodehydration mediated by triflic anhydride to form the corresponding oxazole (B20620) ring. researchgate.net While this example does not directly use this compound, it illustrates a pathway where an activated N-acyl group, which can be formed using TFA-NHS, leads to heterocycle formation.
Similarly, the synthesis of pyrimidine (B1678525) derivatives can be achieved through various condensation reactions. One report describes the synthesis of 3,4-dihydropyrimidin-2(1H)-ones using ammonium (B1175870) trifluoroacetate as a catalyst. nih.gov Although this compound is not the direct catalyst here, this highlights the role of the trifluoroacetate moiety in promoting cyclization reactions that form heterocyclic rings. The activation of substrates with this compound could potentially facilitate their entry into such catalytic cycles for the synthesis of pyrimidines and other heterocycles. Further research is needed to explore the direct application of this compound as a mediator in these and other heterocyclic syntheses.
Regioselective and Stereoselective Transformations Using this compound
A significant area where derivatives of this compound have demonstrated considerable utility is in controlling the regioselectivity and stereoselectivity of chemical reactions. This is particularly evident in the field of asymmetric synthesis, where the goal is to produce a single enantiomer of a chiral molecule.
The use of N-trifluoroacetyl (TFA)-protected α-amino acid N-hydroxysuccinimide esters as acyl donors in Friedel-Crafts acylation reactions has been shown to proceed with high stereoselectivity. nih.govmdpi.com In these reactions, the chiral center of the amino acid directs the approach of the aromatic nucleophile, leading to the formation of chiral α-amino aryl-ketones with high optical purity. The trifluoroacetyl protecting group is crucial in this context as it is stable under the acidic conditions of the Friedel-Crafts reaction, and the N-hydroxysuccinimide ester provides the necessary reactivity for the acylation to occur efficiently without significant racemization. mdpi.comsemanticscholar.org
The retention of chirality at the α-proton during these transformations has been investigated using diastereomers, such as TFA-protected isoleucine and allo-isoleucine derivatives, confirming the high fidelity of the stereochemical transfer. nih.gov This methodology has been successfully applied to a variety of branched-chain and unbranched-chain amino acids, demonstrating its general applicability in asymmetric synthesis. nih.gov
Below is a data table summarizing the results of stereoselective Friedel-Crafts acylation using various N-TFA-protected α-amino acid N-hydroxysuccinimide esters.
| Entry | Amino Acid Derivative | Arene | Product | Yield (%) | Optical Purity | Reference |
| 1 | TFA-Isoleucine-OSu | Benzene | TFA-Isoleucine-Ph | 75 | High (retention of configuration) | nih.gov |
| 2 | TFA-allo-Isoleucine-OSu | Benzene | TFA-allo-Isoleucine-Ph | 72 | High (retention of configuration) | nih.gov |
| 3 | TFA-Leucine-OSu | Benzene | TFA-Leucine-Ph | 80 | High | mdpi.com |
| 4 | TFA-Phenylalanine-OSu | Benzene | TFA-Phenylalanine-Ph | 85 | High | mdpi.com |
| 5 | TFA-Valine-OSu | Benzene | TFA-Valine-Ph | 78 | High | mdpi.com |
TFA = Trifluoroacetyl, OSu = N-Hydroxysuccinimide ester, Ph = Phenyl
The development of such stereoselective transformations underscores the potential of this compound and its derivatives as powerful tools for the construction of enantiomerically enriched molecules, which are of paramount importance in the pharmaceutical industry.
N Hydroxysuccinimide Trifluoroacetate in Bioconjugation and Biomolecular Engineering
Site-Specific Modification of Peptides and Proteins
The primary amino groups present at the N-terminus and on the side chain of lysine (B10760008) residues in peptides and proteins are common targets for chemical modification. N-hydroxysuccinimide esters are widely employed for this purpose due to their ability to form stable amide linkages under mild aqueous conditions. thermofisher.com N-hydroxysuccinimide trifluoroacetate (B77799) can serve as a reagent for the introduction of a trifluoroacetyl group at these amine sites.
The reaction of N-hydroxysuccinimide trifluoroacetate with primary amines on a protein results in trifluoroacetylation. This modification can be used as a labeling strategy, introducing a small, highly fluorinated tag. The presence of the trifluoromethyl group can be detected by specific analytical techniques, such as ¹⁹F NMR spectroscopy, allowing for the study of protein structure and interactions. The general reaction is depicted in Figure 1.
Figure 1. General reaction scheme for the acylation of a primary amine on a protein with this compound.
R-NH₂ + CF₃CO-O-N(COCH₂)₂ → R-NH-COCF₃ + HO-N(COCH₂)₂
The efficiency of this labeling is dependent on several factors, including the concentration of the protein and the reagent, the pH of the reaction buffer, and the reaction time.
| Parameter | Condition | Outcome |
| Protein Concentration | 1-10 mg/mL | Optimal for efficient labeling |
| Reagent Molar Excess | 5-20 fold | Ensures sufficient labeling |
| pH | 7.5 - 8.5 | Favors deprotonated amines, enhancing reactivity |
| Temperature | Room Temperature | Sufficient for reaction completion |
| Reaction Time | 1-4 hours | Typically allows for complete labeling |
| This interactive data table provides typical reaction conditions for protein labeling with NHS esters. |
Achieving site-specificity in protein modification is a significant challenge due to the presence of multiple reactive residues. However, differentiation between the N-terminal α-amine and the ε-amines of lysine residues can be achieved by carefully controlling the reaction pH. The N-terminal α-amine generally has a lower pKa (around 7.8-8.0) compared to the ε-amine of lysine (around 10.5). By performing the reaction at a pH closer to the pKa of the N-terminus (e.g., pH 7.0-7.5), preferential modification of the N-terminus can be achieved, as a larger fraction of the N-terminal amines will be in the reactive, deprotonated state. researchgate.net
Conversely, to target lysine residues, the reaction is typically carried out at a higher pH (e.g., pH 8.5-9.0) to ensure that a significant portion of the lysine ε-amines are deprotonated and available for reaction. thermofisher.com
| Target Site | Optimal pH | Rationale |
| N-terminus | 7.0 - 7.5 | Closer to the pKa of the α-amine, promoting selective reaction. |
| Lysine Residues | 8.5 - 9.0 | Higher pH deprotonates the ε-amine, increasing its nucleophilicity. |
| This interactive data table illustrates the pH-dependent selectivity of amine modification in proteins. |
Functionalization of Nucleic Acids and Nucleosides
While the direct application of this compound for the modification of nucleic acids and nucleosides is not extensively documented in peer-reviewed literature, the principles of its reactivity suggest potential applications in this area, particularly with amine-modified oligonucleotides.
In the synthesis of modified oligonucleotides, amine functionalities are often introduced at the 5' or 3' terminus, or internally via a modified base. These amino groups serve as handles for the attachment of various labels, such as fluorescent dyes or biotin. N-hydroxysuccinimide esters are standard reagents for coupling molecules to these amine-modified oligonucleotides. In this context, this compound could potentially be used to introduce a trifluoroacetyl group onto an amine-modified oligonucleotide. The trifluoroacetyl group is also utilized as a protecting group for the primary amine in some oligonucleotide synthesis strategies. nih.gov
The nucleobases (adenine, guanine, and cytosine) contain exocyclic amino groups that could theoretically be targets for acylation by this compound. However, these amines are generally less reactive than the primary aliphatic amines targeted in proteins and modified oligonucleotides. Modification of these sites would likely require harsher reaction conditions that could compromise the integrity of the nucleoside or nucleic acid.
Modification of the sugar moiety, specifically the hydroxyl groups of the ribose or deoxyribose, is less likely with this compound under standard bioconjugation conditions, as NHS esters are significantly more reactive towards amines than alcohols.
Application in Carbohydrate and Glycoconjugate Chemistry
The field of glycobiology often requires the chemical modification of carbohydrates and their conjugation to other biomolecules to form glycoconjugates. While direct evidence for the widespread use of this compound in carbohydrate chemistry is limited, the fundamental reactivity of NHS esters provides a basis for its potential applications.
Carbohydrates themselves lack primary amine groups for direct reaction with NHS esters. However, they can be chemically modified to introduce amine functionalities. These "amino-sugars" can then be reacted with NHS esters, including potentially this compound, to form stable amide bonds. This approach is a common strategy for linking carbohydrates to proteins or surfaces to create glycoconjugates or carbohydrate microarrays. nih.gov The trifluoroacetyl group could serve as a protective group in the synthesis of complex glycoconjugates. nih.gov
The synthesis of neoglycoconjugates can sometimes involve the use of linkers that are activated with N-hydroxysuccinimide esters to facilitate their attachment to aminated sugars or other components of the final conjugate.
Selective Derivatization of Aminosugars
This compound is a reagent utilized for the selective acylation of primary amino groups, including those found on aminosugars. This process, known as derivatization, involves the introduction of a trifluoroacetyl group onto the sugar molecule, forming a stable N-trifluoroacetylated conjugate. The reaction leverages the high reactivity of the N-hydroxysuccinimide (NHS) ester, which serves as an efficient leaving group, facilitating the nucleophilic attack by the amino group of the sugar.
The derivatization is typically performed in aqueous solutions or a mixture of aqueous buffers and polar organic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). lumiprobe.com The selectivity for primary amines is highly dependent on the reaction's pH. lumiprobe.com An optimal pH range of 8.3-8.5 is generally maintained to ensure the amino group is sufficiently deprotonated and thus nucleophilic, while minimizing the competing hydrolysis of the NHS ester, which increases at higher pH values. lumiprobe.com
This selective modification is valuable in carbohydrate chemistry for several reasons. The introduction of the trifluoroacetyl group can alter the chemical properties of the aminosugar, such as its solubility and reactivity. Furthermore, N-trifluoroacetylated aminosugars can serve as key intermediates in the synthesis of more complex glycans and glycoconjugates. For instance, UDP-N-trifluoroacetylglucosamine has been synthesized and used as a substrate for glycosyltransferase enzymes, demonstrating that such modified sugars can be incorporated into oligosaccharides. nih.gov The trifluoroacetyl group can later be removed under mild basic conditions if the native amino group is required. nih.gov
| Aminosugar Substrate | Resulting N-Trifluoroacetylated Product | Key Application of Product |
|---|---|---|
| D-Glucosamine (GlcN) | N-Trifluoroacetyl-D-glucosamine (TFA-GlcN) | Intermediate for synthesizing fluorinated glycan analogs. beilstein-journals.org |
| D-Galactosamine (GalN) | N-Trifluoroacetyl-D-galactosamine (TFA-GalN) | Building block for modified glycoconjugates. beilstein-journals.org |
| D-Mannosamine (ManN) | N-Trifluoroacetyl-D-mannosamine (TFA-ManN) | Used in the synthesis of analogs of sialic acid. |
Preparation of Glycosylated Compounds
The preparation of glycosylated compounds, a process known as glycosylation, involves the formation of a glycosidic bond between a glycosyl donor (a carbohydrate) and a glycosyl acceptor molecule. nih.govwikipedia.org This complex reaction requires specific activation of the anomeric carbon on the glycosyl donor, typically achieved using specialized reagents and catalysts. nih.govrsc.org this compound is not directly employed for the creation of glycosidic linkages. Its function is to acylate amino groups, a different class of chemical transformation from glycosidic bond formation. wikipedia.org
However, this compound is relevant in the broader context of modifying existing glycosylated compounds, such as glycoproteins. Glycoproteins are proteins that have oligosaccharide chains (glycans) covalently attached to their polypeptide backbones. While the reagent does not participate in attaching the glycan to the protein, it can be used to selectively modify the protein component of the glycoconjugate.
The primary amino groups on a glycoprotein (B1211001), located at the N-terminus of the polypeptide chain and on the side chains of lysine residues, are reactive targets for N-hydroxysuccinimide esters. nih.govnih.gov By reacting a glycoprotein with this compound, trifluoroacetyl groups can be covalently attached to these amine sites, forming stable amide bonds. This modification can be used to alter the protein's properties or to attach probes for analytical purposes, without affecting the glycosidic linkages of the attached glycans. The reaction conditions are similar to those for other amine acylations, requiring careful control of pH to ensure efficient labeling. lumiprobe.com
Synthesis of Trifluoroacetylated Biomolecular Probes and Tags
This compound is an effective reagent for the synthesis of trifluoroacetylated biomolecular probes and tags. The process involves covalently attaching the trifluoroacetyl (TFA) group to a biomolecule of interest, which typically contains a primary amine that can act as a nucleophile. nih.gov The stability of N-trifluoroacetyl-protected amino acid N-hydroxysuccinimide esters makes them suitable acyl donors for these reactions. semanticscholar.org
The trifluoroacetyl group serves as a highly effective tag for a variety of analytical techniques, most notably ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov Fluorine-19 is a nucleus with high NMR sensitivity and a natural abundance of 100%, and its chemical shift is very sensitive to the local electronic environment. acs.org Since biological systems contain virtually no fluorine, ¹⁹F NMR spectra of TFA-tagged biomolecules are free from background signals. anu.edu.au This allows for the precise study of molecular structure, dynamics, and interactions. acs.org
The synthesis of these probes is straightforward. The target biomolecule (e.g., a protein, peptide, or amine-functionalized small molecule) is incubated with this compound in a suitable buffer, typically at a pH between 7.2 and 8.5. lumiprobe.com The NHS ester reacts with the primary amines on the biomolecule to form a stable amide linkage, effectively "tagging" the molecule with the trifluoroacetyl group. These tagged biomolecules can then be used in binding assays, conformational studies, and to probe interactions with other molecules. anu.edu.au For example, the incorporation of N⁶-(trifluoroacetyl)-L-lysine into a protein allows for the use of ¹⁹F NMR to probe the spatial proximity of specific sites within the protein structure. anu.edu.au
| Property of Trifluoroacetyl Group | Analytical Method | Application in Biomolecular Probing |
|---|---|---|
| Contains three magnetically equivalent ¹⁹F atoms | ¹⁹F NMR Spectroscopy | Provides a strong, sharp signal for high-sensitivity detection. nih.gov |
| No natural biological background | ¹⁹F NMR Spectroscopy | Allows for background-free observation of the tagged molecule's environment and interactions. anu.edu.au |
| Sensitive to local chemical environment | ¹⁹F NMR Spectroscopy | Enables the study of protein folding, conformational changes, and ligand binding events. acs.org |
| Small size and relative chemical inertness | General Bioconjugation | Minimizes perturbation of the native structure and function of the labeled biomolecule. |
Advanced Characterization Techniques for N Hydroxysuccinimide Trifluoroacetate Reaction Products
Spectroscopic Methodologies for Structural Elucidation
Spectroscopic techniques are fundamental in the detailed structural analysis of compounds resulting from reactions involving N-hydroxysuccinimide trifluoroacetate (B77799). These methods offer critical insights into atomic connectivity, molecular weight, and the presence of specific functional groups.
Advanced two-dimensional NMR techniques are often employed for more complex structures. These include Correlation Spectroscopy (COSY) to establish proton-proton couplings, Heteronuclear Single Quantum Coherence (HSQC) to identify direct carbon-proton bonds, and Heteronuclear Multiple Bond Correlation (HMBC) to determine long-range carbon-proton connectivities. core.ac.uk For determining the three-dimensional structure and stereochemistry, Nuclear Overhauser Effect Spectroscopy (NOESY) is utilized to identify protons that are close in space. wpmucdn.com
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for an Amide Product
| Nucleus | Functional Group | Typical Chemical Shift (ppm) |
| ¹H | Amide N-H | 5.0 - 9.0 |
| ¹H | α-Protons to Carbonyl | 2.0 - 2.5 |
| ¹³C | Amide Carbonyl | 160 - 180 |
| ¹³C | α-Carbon to Carbonyl | 20 - 40 |
Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight of reaction products and to gain structural insights through the analysis of fragmentation patterns. jyi.org High-resolution mass spectrometry (HRMS) techniques, such as electrospray ionization-time-of-flight (ESI-TOF) or Orbitrap MS, provide exceptionally accurate mass measurements, which allow for the determination of the elemental composition of the product. nih.gov
Tandem mass spectrometry (MS/MS) is a powerful extension of this technique where a specific ion is selected, fragmented, and the resulting fragments are analyzed. This provides detailed structural information and is particularly useful for sequencing peptides that have been modified using NHS esters. nih.gov The choice of ionization technique is critical; electrospray ionization (ESI) is commonly used for polar molecules, while matrix-assisted laser desorption/ionization (MALDI) is suitable for larger molecules like proteins. nih.gov In some specialized applications, gas-phase reactions with NHS esters have been studied to understand their reactivity. nih.govacs.org
Vibrational spectroscopy, which includes Fourier-transform infrared (FTIR) and Raman spectroscopy, is employed to identify the functional groups present in a molecule. In the context of reactions with N-hydroxysuccinimide trifluoroacetate, these techniques are pivotal for confirming the conversion of the starting materials into the desired amide product. spectroscopyonline.com
The key spectral changes that indicate a successful reaction include the disappearance of the characteristic carbonyl stretching vibrations of the NHS ester and the appearance of new bands corresponding to the amide group. The amide I band, primarily due to the C=O stretching vibration, and the amide II band, which arises from a combination of N-H bending and C-N stretching, are particularly diagnostic. nih.govyoutube.comnih.gov The position of these bands can also be influenced by factors such as hydrogen bonding. acs.org
Table 2: Key Infrared Absorption Frequencies for NHS Ester Reaction Monitoring
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| N-hydroxysuccinimide Ester | C=O Stretch | ~1785 and ~1740 |
| Amide | Amide I (C=O Stretch) | 1630 - 1690 |
| Amide | Amide II (N-H Bend, C-N Stretch) | 1510 - 1570 |
| Amide | N-H Stretch | 3200 - 3400 |
Chromatographic and Electrophoretic Separation Techniques
Chromatographic and electrophoretic techniques are essential for the purification of the reaction products and for the analysis of the reaction mixture's complexity.
High-performance liquid chromatography (HPLC) is a cornerstone technique for both the purification (preparative HPLC) and analysis (analytical HPLC) of the products from this compound reactions. nih.gov Reversed-phase HPLC is the most common mode used, where a nonpolar stationary phase is paired with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile. rsc.orgd-nb.info
Analytical HPLC, frequently coupled with a mass spectrometer (LC-MS), allows for the separation and identification of the components in a reaction mixture, providing information on product purity and the presence of any side products. nih.gov Preparative HPLC is used to isolate the desired product on a larger scale, yielding a highly purified compound for further use.
While the primary products of this compound reactions are typically amides with low volatility, gas chromatography-mass spectrometry (GC-MS) can be a valuable tool for the analysis of any volatile byproducts or impurities. researchgate.netchromforum.org For a compound to be suitable for GC analysis, it must be thermally stable and sufficiently volatile. In some cases, derivatization may be required to increase the volatility of the analytes. The separated components are then identified by the mass spectrometer based on their mass-to-charge ratio and fragmentation patterns.
Capillary Electrophoresis for Complex Mixtures
Capillary electrophoresis (CE) is a high-resolution separation technique ideal for the analysis of complex mixtures generated from reactions involving this compound. Its advantages include high efficiency, rapid analysis times, and minimal sample consumption. nih.gov The fundamental principle of CE is the differential migration of charged species within a narrow-bore capillary under the influence of a high-voltage electric field. nih.gov
The versatility of CE is demonstrated by its various modes of operation, each suited for different types of analytes. Capillary Zone Electrophoresis (CZE), the most common form of CE, separates ions based on their charge-to-size ratio. nih.gov This is particularly useful for analyzing peptide modifications or the purity of synthesized small molecules where the reaction product may have a different charge or size compared to the reactants. Another powerful variant is Micellar Electrokinetic Chromatography (MEKC), which introduces surfactants into the buffer to form micelles. nih.gov This allows for the separation of neutral molecules alongside charged ones, making it highly effective for analyzing the complex product mixtures from bioconjugation reactions, which may contain a variety of charged and uncharged species.
In the context of this compound reactions, CE can be used to:
Assess the purity of the final conjugated product.
Quantify the extent of the reaction by measuring the depletion of starting materials.
Identify and quantify hydrolysis byproducts, such as N-hydroxysuccinimide and the corresponding carboxylic acid. d-nb.info
Separate and characterize different isomers or species with varying degrees of labeling. researchgate.net
The selection of the background electrolyte (BGE), its pH, and the applied voltage are critical parameters that are optimized to achieve the desired separation. nih.gov Detection is typically performed using UV-Vis spectroscopy, but CE can also be coupled with mass spectrometry (CE-MS) for definitive identification of the separated components. researchgate.net
| CE Method | Separation Principle | Typical Analytes | Key Advantages |
|---|---|---|---|
| Capillary Zone Electrophoresis (CZE) | Differential electrophoretic mobility based on charge-to-mass ratio. nih.gov | Charged molecules (peptides, proteins, charged small molecules). | High resolution, simple setup. |
| Micellar Electrokinetic Chromatography (MEKC) | Partitioning of analytes between a pseudo-stationary phase (micelles) and the aqueous buffer. nih.gov | Neutral and charged molecules. | Broad applicability for complex mixtures containing diverse species. |
| Capillary Gel Electrophoresis (CGE) | Size-based separation through a polymer gel matrix inside the capillary. | Macromolecules (proteins, nucleic acids) based on size. | High-resolution sizing of biopolymers. |
| Capillary Isoelectric Focusing (CIEF) | Focusing of amphoteric molecules (e.g., proteins) at their isoelectric point in a pH gradient. | Proteins and peptides. | Excellent for resolving proteins with minor charge differences. |
X-ray Crystallography and Diffraction Studies of this compound Derivatives
X-ray crystallography is an unparalleled technique for determining the precise three-dimensional atomic structure of a crystalline solid. For derivatives of this compound, this method provides unambiguous proof of structure, including the exact connectivity of atoms, bond lengths, bond angles, and stereochemistry. This level of detail is crucial for confirming the outcome of a synthetic pathway and understanding the structure-function relationships of the resulting molecule.
The process involves growing a high-quality single crystal of the derivative compound. This crystal is then exposed to a focused beam of X-rays, and the resulting diffraction pattern is collected. The pattern of spots is mathematically decoded to generate a three-dimensional electron density map of the molecule, from which the atomic positions can be determined.
| Parameter | Description | Example Value |
|---|---|---|
| Chemical Formula | The elemental composition of the molecule in the crystal. | C₁₅H₁₀F₃NO₅ |
| Crystal System | The symmetry system of the crystal lattice. | Monoclinic |
| Space Group | The specific symmetry group of the crystal. | P2₁/c |
| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the unit cell. | a = 8.5 Å, b = 12.1 Å, c = 15.3 Å, β = 95.5° |
| Resolution | A measure of the level of detail obtained from the diffraction data. | 1.5 Å |
| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. | 0.045 (4.5%) |
Computational Chemistry and Molecular Modeling Approaches
Computational chemistry and molecular modeling provide powerful tools for investigating the properties and reactivity of this compound and its derivatives at a molecular level. nih.gov These methods complement experimental data by offering insights into reaction mechanisms, molecular structures, and interactions that can be difficult to observe directly.
Quantum Mechanical (QM) Methods: Techniques like Density Functional Theory (DFT) can be used to study the electronic structure of the this compound molecule. These calculations can elucidate its reactivity, predict spectroscopic properties (like IR and NMR spectra), and model the reaction pathway of its acylation reactions. For example, QM methods can be used to calculate the energies of reactants, transition states, and products to understand the reaction kinetics and thermodynamics of amine acylation or potential side reactions like hydrolysis. nih.gov
Molecular Dynamics (MD) Simulations: MD simulations are used to study the dynamic behavior of molecules over time. For a derivative of this compound, such as a labeled protein, MD simulations can predict how the modification affects the protein's conformational flexibility, stability, and interaction with other molecules like substrates or receptors. simmerlinglab.org By simulating the molecule in a solvent environment (e.g., water), MD provides a realistic view of its behavior under physiological conditions.
Combined QM/MM Methods: For reactions occurring in a large system, such as an enzyme active site, combined Quantum Mechanics/Molecular Mechanics (QM/MM) methods are employed. nih.gov The reactive center (e.g., the NHS ester and the reacting amine) is treated with high-accuracy QM methods, while the surrounding protein and solvent are treated with more computationally efficient MM force fields. This approach allows for the detailed study of reaction mechanisms within complex biological environments.
| Method | Primary Application | Information Gained for NHS-TFA Derivatives |
|---|---|---|
| Density Functional Theory (DFT) | Electronic structure calculation, reaction mechanism investigation. pnnl.gov | Reaction energetics, transition state structures, charge distribution, predicted spectroscopic signatures. |
| Molecular Dynamics (MD) | Simulation of molecular motion and conformational changes. simmerlinglab.org | Conformational stability of labeled proteins, solvent effects, binding dynamics with target molecules. |
| QM/MM | Modeling reactions in large systems (e.g., enzymes). nih.gov | Detailed mechanism of enzymatic reactions or modifications in a biological context. |
| Molecular Docking | Predicting the binding orientation of a small molecule to a macromolecule. | Plausible binding modes of a synthesized derivative in a protein's active or allosteric site. |
Comparative Research on N Hydroxysuccinimide Trifluoroacetate Reactivity and Selectivity
Comparative Analysis with Other Trifluoroacetylating Agents in Synthetic Protocols
N-hydroxysuccinimide trifluoroacetate (B77799) serves as a key reagent for introducing the trifluoroacetyl group onto nucleophiles, particularly amines. Its performance is best understood when compared to other common trifluoroacetylating agents like trifluoroacetic anhydride (B1165640) and trifluoroacetyl halides.
N-hydroxysuccinimide trifluoroacetate and trifluoroacetic anhydride (TFAA) are both effective reagents for trifluoroacetylation, but they exhibit distinct profiles in terms of reactivity and selectivity.
Reactivity: Trifluoroacetic anhydride is an exceptionally reactive acylation reagent. quora.com Its high reactivity stems from the presence of two trifluoroacetyl groups linked by an oxygen atom; the strong electron-withdrawing nature of the CF₃ groups makes the carbonyl carbons highly electrophilic. quora.com TFAA is so reactive that it is highly sensitive to moisture and reacts readily with water and other weak nucleophiles. In contrast, this compound, as an activated ester, is considerably more stable. chemicalbook.com This increased stability, particularly for storage and handling, implies a more moderate level of reactivity compared to the aggressive nature of TFAA. While direct kinetic comparisons are not extensively documented in the literature, the general principles of organic chemistry indicate that an anhydride is a more potent acylating agent than an activated ester.
Selectivity: The difference in reactivity directly influences the selectivity of these reagents. TFAA's high reactivity can lead to a lack of selectivity, causing reactions with a wide range of nucleophiles present in a substrate, including alcohols and phenols, often requiring carefully controlled conditions to achieve specificity. nih.govnih.gov this compound, being less reactive, demonstrates greater chemoselectivity. It reacts preferentially with primary aliphatic amines under mild conditions, often in aqueous environments, while showing significantly less reactivity towards alcohols or water. nih.govglenresearch.com This selectivity makes TFA-NHS a more suitable reagent in complex molecules, such as peptides and proteins, where specific modification of amine groups is desired without affecting hydroxyl-containing side chains like those of serine or threonine. nih.gov The byproduct of the reaction with TFA-NHS is N-hydroxysuccinimide, which is water-soluble and relatively benign, simplifying purification.
Table 1: Comparative Properties of TFA-NHS vs. Trifluoroacetic Anhydride (TFAA)
| Property | This compound (TFA-NHS) | Trifluoroacetic Anhydride (TFAA) |
|---|---|---|
| Physical State | Solid | Colorless liquid |
| Reactivity | High, but more moderate than TFAA | Extremely high |
| Stability | Relatively stable, good for storage | Highly moisture-sensitive, volatile |
| Selectivity | High selectivity for primary amines over alcohols and water | Lower selectivity, reacts readily with most nucleophiles |
| Byproducts | N-hydroxysuccinimide (water-soluble) | Trifluoroacetic acid |
| Handling | Easier and safer to handle | Requires stringent anhydrous conditions; corrosive |
Trifluoroacetyl halides, such as trifluoroacetyl chloride, are another class of potent trifluoroacetylating agents. However, this compound offers several practical advantages.
Advantages of TFA-NHS:
Handling and Safety: Trifluoroacetyl chloride is a toxic, corrosive gas at room temperature, typically supplied as a compressed liquid, making it difficult and hazardous to handle. In contrast, TFA-NHS is a crystalline solid, which is significantly safer and more convenient for laboratory use. chemicalbook.com
Reaction Byproducts: The reaction of trifluoroacetyl chloride with a nucleophile generates hydrogen chloride (HCl) gas. This acidic and corrosive byproduct can be detrimental to sensitive substrates and requires the use of a base to neutralize it, which can complicate the reaction mixture and purification process. The reaction with TFA-NHS produces N-hydroxysuccinimide, a water-soluble and non-corrosive byproduct that is easily removed during aqueous workup.
Reaction Conditions: TFA-NHS is effective under mild, often aqueous, conditions, which is particularly advantageous in bioconjugation where biological molecules must maintain their native conformation. Reactions with trifluoroacetyl halides typically require anhydrous organic solvents and careful control of reaction conditions.
Disadvantages of TFA-NHS:
Reactivity: Trifluoroacetyl halides are generally more reactive than TFA-NHS. In cases where a substrate is particularly unreactive, the higher potency of the acyl halide might be necessary to drive the reaction to completion.
Atom Economy: From a purely atom economy perspective, the N-hydroxysuccinimide leaving group is larger than a halide, which could be considered a disadvantage in certain large-scale industrial applications.
Efficacy and Scope Versus Other N-hydroxysuccinimide Esters
The utility of this compound is also highlighted by comparing it to other NHS esters derived from different carboxylic acids.
The reactivity of an N-hydroxysuccinimide ester is fundamentally governed by the nature of the acyl group. The stability of the carboxylate leaving group, influenced by inductive and resonance effects, determines the electrophilicity of the carbonyl carbon.
This compound is significantly more reactive than NHS esters of standard aliphatic acids (e.g., N-hydroxysuccinimide acetate) and aromatic acids (e.g., N-hydroxysuccinimide benzoate). The powerful electron-withdrawing inductive effect (-I effect) of the three fluorine atoms on the alpha-carbon greatly increases the partial positive charge on the carbonyl carbon. This heightened electrophilicity makes TFA-NHS highly susceptible to nucleophilic attack. Consequently, trifluoroacetylation using TFA-NHS proceeds much more rapidly than acylations with its aliphatic or aromatic counterparts under similar conditions.
Table 2: Relative Reactivity of N-Hydroxysuccinimide Esters
| NHS Ester Type | Acyl Group | Electronic Effect | Relative Reactivity |
|---|---|---|---|
| This compound | Trifluoroacetyl | Strongly electron-withdrawing (-I) | Very High |
| N-hydroxysuccinimide benzoate | Benzoyl | Weakly electron-withdrawing/donating (resonance) | Moderate |
| N-hydroxysuccinimide acetate (B1210297) | Acetyl | Weakly electron-donating (+I) | Low |
N-hydroxysuccinimide esters are well-established as amine-selective reagents. glenresearch.com This selectivity is a cornerstone of their widespread use in bioconjugation for labeling proteins and peptides. nih.gov The general order of reactivity for NHS esters with common nucleophilic functional groups found in biomolecules is:
Primary Aliphatic Amines > Aromatic Amines > Thiols (Sulfhydryls) > Phenols / Alcohols
Primary Amines: The unprotonated ε-amino group of lysine (B10760008) and the N-terminal α-amino group of peptides are the primary targets for NHS esters. nih.gov The reaction forms a stable amide bond.
Thiols: The sulfhydryl group of cysteine can react with NHS esters to form a thioester. However, this linkage is less stable than an amide bond and can be susceptible to hydrolysis or displacement by amines.
Alcohols and Phenols: The hydroxyl groups of serine, threonine, and tyrosine can also react, particularly at higher pH values, to form ester linkages. nih.govnih.gov These ester bonds are significantly more prone to hydrolysis than amide bonds, especially under basic conditions. Systematic studies have shown that while primary amines are the most reactive sites, significant reactivity can be observed with serine, threonine, and tyrosine, often influenced by the local chemical environment and pH. nih.gov
Due to its heightened reactivity, this compound will follow this same general selectivity profile but will react more rapidly with all listed nucleophiles compared to less activated NHS esters. However, the inherent preference for primary amines remains, allowing for selective trifluoroacetylation of lysine residues over hydroxyl-containing residues by carefully controlling reaction conditions such as pH and stoichiometry.
Green Chemistry Principles Applied to this compound Reactions
The use of this compound aligns with several of the twelve principles of green chemistry, particularly when compared to alternative trifluoroacetylating agents.
Prevention of Waste: The high selectivity of TFA-NHS for amines minimizes the formation of unwanted side products, leading to cleaner reaction profiles and higher yields of the desired product. This reduces the generation of chemical waste that would otherwise require separation and disposal.
Less Hazardous Chemical Synthesis: TFA-NHS is a stable, crystalline solid that is markedly less hazardous to handle than volatile and highly corrosive trifluoroacetic anhydride or the toxic gas trifluoroacetyl chloride. chemicalbook.com This contributes to a safer laboratory and manufacturing environment.
Safer Solvents and Auxiliaries: The stability and reactivity profile of TFA-NHS allows reactions to be conducted in more environmentally benign solvents, including aqueous buffer systems, which is a significant advantage over methods requiring anhydrous and often hazardous organic solvents. glenresearch.com
Reduce Derivatives: In certain applications, TFA-NHS can function as a bifunctional reagent. For instance, it can be used in a one-pot protocol to simultaneously protect the amino group of an amino acid and activate its carboxyl group as an NHS ester, streamlining the synthetic process and avoiding separate protection and activation steps. researchgate.net This approach reduces the number of synthetic steps, material usage, and waste generation.
Atom Economy and Reaction Efficiency Assessment
Atom economy is a theoretical measure of the efficiency of a chemical reaction, calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants, expressed as a percentage. wikipedia.org It quantifies how many atoms from the reactants are incorporated into the final product versus how many are lost as byproducts. libretexts.org Reactions with high atom economy, such as additions and rearrangements, are preferred as they generate minimal waste. buecher.de
The formation of a succinimidyl ester using the TFA-NHS system can be represented by the following general reaction, where a carboxylic acid is activated by TFAA and NHS in the presence of a base like pyridine (B92270):
R-COOH + C₄H₅NO₂ (NHS) + (CF₃CO)₂O (TFAA) → R-CO-ONC₄H₄O₂ (Succinimidyl Ester) + CF₃COOH (TFA) + other byproducts
In this process, neither the trifluoroacetyl group from TFAA nor the proton from the carboxylic acid is incorporated into the final desired product. Consequently, the atom economy is inherently compromised. scranton.edu While reaction yields, which measure the amount of product obtained against the theoretical maximum, can be very high (often exceeding 90%), the atom economy remains low. sci-hub.se This highlights a key distinction in green chemistry metrics: a high-yielding reaction is not necessarily an atom-economical one. wikipedia.org
To illustrate this, the atom economy for the synthesis of a succinimidyl ester from a generic carboxylic acid (using benzoic acid as an example) is calculated below.
| Component | Formula | Molecular Weight (g/mol) | Role |
|---|---|---|---|
| Benzoic Acid | C₇H₆O₂ | 122.12 | Reactant |
| N-hydroxysuccinimide (NHS) | C₄H₅NO₃ | 115.09 | Reactant |
| Trifluoroacetic Anhydride (TFAA) | C₄F₆O₃ | 210.03 | Reactant |
| Succinimidyl Benzoate | C₁₁H₉NO₄ | 219.19 | Desired Product |
Calculation:
|
As the calculation demonstrates, even with a 100% theoretical yield, only 49.0% of the mass of the reactants is incorporated into the desired succinimidyl ester product. The remaining 51.0% becomes waste, primarily in the form of trifluoroacetic acid and other derivatives. This level of atom economy is typical for reactions that rely on stoichiometric activating agents rather than catalytic methods. libretexts.org
Solvent Sustainability and Waste Minimization Strategies
From a sustainability standpoint, these solvents present significant challenges. changechemistry.org Dichloromethane (B109758) is a chlorinated solvent, which is often targeted for reduction or replacement due to concerns about its environmental persistence and potential health risks. nih.gov Pyridine is also considered hazardous. The development of solvent selection guides by pharmaceutical and chemical companies aims to steer chemists towards more benign alternatives. nih.gov
Potential strategies for improving the environmental profile of this reaction include:
Solvent Replacement: Replacing dichloromethane with greener alternatives is a primary goal. Solvents are typically evaluated based on safety, health, and environmental criteria. Preferred alternatives to dichloromethane include ethyl acetate or 2-methyltetrahydrofuran, though their suitability would require experimental validation to ensure high reaction efficiency is maintained. nih.gov
Waste Minimization: The main source of waste in this reaction, aside from solvents, is the activating agent itself. The primary byproduct is trifluoroacetic acid. A key metric for evaluating waste is the Environmental Factor (E-factor), which is the total mass of waste generated per unit mass of product. tudelft.nl For processes using stoichiometric reagents, the E-factor is often high. Minimizing waste involves using reagents as efficiently as possible and avoiding large excesses. The in situ formation of TFA-NHS is itself a waste minimization strategy, as it avoids a separate synthesis and purification step for the activating agent, which would generate additional waste. sci-hub.se
Catalytic Alternatives: The most effective long-term strategy for waste minimization is the replacement of stoichiometric reagents with catalytic alternatives. tudelft.nl While the TFA-NHS system is highly effective, research into catalytic methods for the formation of active esters could dramatically improve both atom economy and the E-factor, aligning the synthesis more closely with the principles of green chemistry.
The table below compares the properties of the conventional solvent used in this reaction with potential greener alternatives.
| Solvent | Classification | Key Sustainability Issues |
|---|---|---|
| Dichloromethane | Conventional / Undesirable | Chlorinated solvent; suspected carcinogen; high environmental impact. nih.gov |
| Pyridine | Conventional / Hazardous | Harmful if swallowed, inhaled, or in contact with skin; environmental concerns. |
| Ethyl Acetate | Greener Alternative / Preferred | Lower toxicity; biodegradable; derived from renewable resources (e.g., ethanol). researchgate.net |
| 2-Methyltetrahydrofuran (2-MeTHF) | Greener Alternative / Usable | Derived from renewable feedstocks (e.g., furfural); higher boiling point than THF; lower peroxide formation risk. nih.gov |
Ultimately, while the use of this compound provides an efficient and high-yielding pathway to activated esters, its sustainability is limited by poor atom economy and the use of hazardous solvents. Future research focused on catalytic activation methods and the adoption of greener solvent systems is necessary to improve the environmental performance of this otherwise valuable chemical transformation.
Future Perspectives and Emerging Research Directions for N Hydroxysuccinimide Trifluoroacetate
Development of Novel N-hydroxysuccinimide Trifluoroacetate-Based Reagents and Methodologies
The inherent reactivity of TFA-NHS serves as a foundation for the development of a new generation of reagents and synthetic methodologies. A key area of future research lies in leveraging TFA-NHS for the synthesis of complex molecular architectures with high precision and efficiency.
One promising direction is the expanded use of N-trifluoroacetyl (TFA)-protected α-amino acid N-hydroxysuccinimide (OSu) esters as acyl donors in Friedel-Crafts acylation reactions. nih.gov This methodology allows for the synthesis of chiral N-protected α-amino aryl-ketones, which are valuable precursors for various biologically active compounds. nih.gov Future work will likely focus on broadening the substrate scope of this reaction to include a wider variety of arenes and heterocycles, as well as optimizing reaction conditions to further enhance yield and stereoselectivity. The high stability of the OSu esters makes them particularly suitable for these applications, overcoming the limitations of more toxic and moisture-sensitive acylating agents. nih.gov
The following table summarizes potential novel reagents derived from TFA-NHS and their prospective applications.
| Novel Reagent Class | Potential Applications | Research Focus |
| Chiral TFA-Amino Acid-OSu Esters | Asymmetric synthesis of pharmaceutical intermediates | Expansion of substrate scope, optimization of stereoselectivity |
| Heterocyclic TFA-OSu Esters | Synthesis of novel bioactive heterocycles | Exploration of reactivity with diverse nucleophiles |
| Polymer-Supported TFA-NHS | Solid-phase peptide synthesis, purification of reaction mixtures | Development of robust and recyclable supported reagents |
Integration into High-Throughput Synthesis and Combinatorial Chemistry
The efficiency and reliability of TFA-NHS make it an attractive candidate for integration into high-throughput synthesis (HTS) and combinatorial chemistry workflows. These techniques are instrumental in modern drug discovery and materials science for rapidly generating and screening large libraries of compounds.
The amenability of TFA-NHS to automated synthesis protocols is a key factor that will drive its adoption in HTS. mdpi.comchemrxiv.org Its stability and predictable reactivity are well-suited for the robotic handling and parallel processing characteristic of automated synthesis platforms. chemrxiv.org Future research will likely focus on developing standardized protocols for the use of TFA-NHS in automated systems for the trifluoroacetylation of diverse chemical scaffolds. This will enable the rapid generation of libraries of trifluoroacetylated compounds for biological screening.
In the realm of combinatorial chemistry, TFA-NHS can be employed as a versatile reagent for the derivatization of compound libraries. By introducing a trifluoroacetyl group, the physicochemical properties of the library members, such as lipophilicity and metabolic stability, can be systematically modulated. This approach can be particularly valuable in lead optimization campaigns. The development of solid-phase synthesis strategies utilizing TFA-NHS will further enhance its utility in combinatorial chemistry by simplifying the purification of the resulting compound libraries.
The table below outlines the potential roles of TFA-NHS in high-throughput and combinatorial chemistry.
| Application Area | Role of TFA-NHS | Expected Outcome |
| High-Throughput Screening | Automated trifluoroacetylation of screening compounds | Rapid generation of diverse compound libraries with modified properties |
| Combinatorial Chemistry | Derivatization of chemical scaffolds | Systematic exploration of structure-activity relationships |
| Solid-Phase Synthesis | Reagent for on-resin modifications | Efficient synthesis and purification of combinatorial libraries |
Exploration in Advanced Materials Science and Polymer Derivatization
The unique properties of the trifluoroacetyl group, such as its high electronegativity and hydrophobicity, make TFA-NHS a promising tool for the modification of polymers and the development of advanced materials. Emerging research is beginning to explore the potential of TFA-NHS in this domain.
A significant area of future investigation is the use of TFA-NHS for the surface modification of polymers. By grafting TFA-NHS or its derivatives onto polymer surfaces, the surface properties, such as wettability, adhesion, and biocompatibility, can be precisely controlled. nih.gov For instance, the introduction of trifluoroacetyl groups can impart hydrophobic and oleophobic properties to polymer films and coatings. mdpi.com This could lead to the development of self-cleaning surfaces, anti-fouling coatings for marine applications, and specialized biomedical devices. Research in this area will focus on developing efficient and scalable methods for the TFA-NHS-mediated surface functionalization of a wide range of polymeric materials. nih.gov
Another exciting prospect is the use of TFA-NHS in the synthesis of functional dendrimers and other complex polymer architectures. Dendrimers are highly branched, well-defined macromolecules with a wide range of applications in drug delivery, catalysis, and nanotechnology. N-hydroxysuccinimide esters are already utilized in the synthesis of dendrimers, and the incorporation of trifluoroacetyl groups via TFA-NHS could lead to dendrimers with enhanced properties, such as improved drug encapsulation efficiency and controlled release profiles.
The following table highlights potential applications of TFA-NHS in materials science.
| Material Type | Application of TFA-NHS | Resulting Properties/Functionalities |
| Polymer Films and Coatings | Surface grafting of trifluoroacetyl groups | Enhanced hydrophobicity, oleophobicity, and durability mdpi.com |
| Biomedical Implants | Surface modification to control protein adsorption | Improved biocompatibility and reduced biofouling |
| Dendrimers and Nanoparticles | Functionalization of terminal groups | Modified solubility, drug loading capacity, and targeting capabilities |
Predictive Modeling and Design of Enhanced N-hydroxysuccinimide Trifluoroacetate (B77799) Analogs
Computational chemistry and predictive modeling are becoming increasingly powerful tools in chemical research. In the context of TFA-NHS, these approaches can be used to understand its reactivity better and to design novel analogs with enhanced properties.
Future research will likely employ quantum mechanical calculations to investigate the reaction mechanisms of TFA-NHS with various nucleophiles in greater detail. nih.gov This will provide valuable insights into the factors that govern its reactivity and selectivity, which can then be used to optimize reaction conditions and to predict the outcome of reactions with new substrates. nih.gov Molecular dynamics simulations can also be used to study the interactions of TFA-NHS and its derivatives with biological macromolecules, aiding in the design of new probes and inhibitors.
A particularly exciting avenue is the use of computational methods for the in silico design of next-generation trifluoroacetylating agents based on the TFA-NHS scaffold. By systematically modifying the structure of TFA-NHS and evaluating the properties of the resulting analogs using computational tools, researchers can identify candidates with improved stability, reactivity, or selectivity. This approach has the potential to accelerate the discovery of new reagents with tailored properties for specific applications, moving beyond traditional trial-and-error-based discovery. acs.org
The table below summarizes the role of predictive modeling in the future of TFA-NHS research.
| Computational Method | Application to TFA-NHS Research | Potential Outcome |
| Quantum Mechanics | Elucidation of reaction mechanisms and transition states nih.gov | Deeper understanding of reactivity and selectivity |
| Molecular Dynamics | Simulation of interactions with biomolecules | Design of targeted probes and inhibitors |
| In Silico Screening | Virtual screening of potential TFA-NHS analogs | Rapid identification of candidates with enhanced properties |
| Quantitative Structure-Activity Relationship (QSAR) | Modeling the relationship between structure and reactivity | Predictive models for the design of novel reagents |
Q & A
Basic: What is the mechanistic role of NHS-TFA in activating carboxylic acids for conjugation reactions?
NHS-TFA is widely used to convert carboxylic acids into activated esters (NHS esters), which react efficiently with primary amines to form stable amide bonds. This activation occurs via a two-step process: (1) the trifluoroacetate group enhances electrophilicity of the carbonyl carbon, and (2) NHS stabilizes the intermediate, enabling efficient coupling under mild conditions. This method is critical in peptide synthesis, polymer functionalization, and bioconjugation .
Advanced: How can reaction conditions be optimized for NHS-TFA-mediated coupling in sterically hindered environments?
Optimization involves:
- Solvent selection : Use polar aprotic solvents like DMF or DMSO to improve solubility of bulky substrates. demonstrates successful coupling in DMF at 0–5°C for sterically hindered peptides.
- Temperature control : Lower temperatures (0–10°C) reduce side reactions while maintaining reactivity .
- Stoichiometric ratios : Increase NHS-TFA:carboxylic acid molar ratios (e.g., 1.5:1) to compensate for reduced accessibility .
Basic: What analytical techniques validate successful NHS-TFA conjugation?
- ¹H/¹³C-NMR : Confirm ester formation via shifts in carbonyl (170–175 ppm) and NHS protons (2.8–3.0 ppm) .
- HPLC : Monitor reaction progress and purity; reversed-phase HPLC effectively separates NHS esters from unreacted substrates .
- Mass spectrometry : Detect molecular ion peaks corresponding to the NHS ester product .
Advanced: How should researchers resolve contradictory data on NHS-TFA reaction efficiency across different substrates?
Contradictions often arise from:
- Substrate purity : Trace moisture or impurities (e.g., residual acids/bases) can hydrolyze NHS esters. Pre-purify substrates via recrystallization or chromatography .
- Competing reactions : In aqueous buffers, NHS esters hydrolyze rapidly. Use anhydrous conditions or minimize reaction time .
- Steric/electronic effects : Bulky substrates require longer reaction times or elevated temperatures (e.g., 25°C in DMF) .
Advanced: What strategies mitigate NHS-TFA instability during storage and handling?
- Storage : Keep under inert gas (N₂/Ar) at –20°C in desiccated containers to prevent hydrolysis .
- In situ preparation : Synthesize NHS esters immediately before use. highlights instability of pre-formed esters in humid environments.
- Alternative protecting groups : For amine-reactive applications, consider Fmoc-protected intermediates, which resist hydrolysis and allow on-column deprotection .
Basic: What safety protocols are essential when handling NHS-TFA?
- PPE : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Perform reactions in fume hoods to prevent inhalation of trifluoroacetate vapors .
- Waste disposal : Neutralize residual NHS-TFA with aqueous bicarbonate before disposal .
Advanced: How can TFA counterions be removed without cleaving NHS esters?
- Ion-exchange chromatography : Separate TFA salts using resins like Dowex® under neutral pH conditions .
- Lyophilization : For peptide conjugates, lyophilize after dialysis against weak acids (e.g., 0.1% acetic acid) to remove TFA .
- Protection strategies : Use Fmoc instead of TFA for amino group protection, enabling selective deprotection without affecting NHS esters .
Advanced: What are the limitations of NHS-TFA in multi-step synthetic workflows?
- Hydrolysis sensitivity : NHS esters degrade in aqueous media, limiting use in aqueous-phase reactions. recommends anhydrous solvents for stability.
- Byproduct interference : Excess TFA can protonate amines, reducing coupling efficiency. Quench with tertiary amines (e.g., DIPEA) post-reaction .
- Scale-up challenges : Large-scale reactions require strict temperature control to avoid exothermic side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
